Larger Mass Shift (+6 Da) Eliminates 37Cl Isotopologue Interference That Compromises [2H3]-Tonabersat
Tonabersat-d6 provides a molecular-ion shift of +6.02 Da compared with the unlabeled analyte (MW 391.82 → 397.86), placing the internal-standard detection channel well beyond the M+2 and M+4 isotopologue clusters that arise from the single chlorine atom (3:1 35Cl/37Cl natural abundance). In contrast, [2H3]-Tonabersat (MW 394.84) exhibits a shift of only +3.02 Da; its quasi-molecular ion is separated by <1 Da from the analyte's 37Cl M+2 peak (~393.82 Da), creating spectral overlap that has been experimentally demonstrated to produce quadratic calibration bias in LC-MS/MS assays [1][2].
| Evidence Dimension | Mass separation from analyte 37Cl M+2 isotopologue |
|---|---|
| Target Compound Data | Tonabersat-d6: MW 397.86, Δm from unlabeled = +6.02 Da, separation from M+2 peak ≈ +4 Da |
| Comparator Or Baseline | [2H3]-Tonabersat: MW 394.84, Δm from unlabeled = +3.02 Da, separation from M+2 peak ≈ +1 Da |
| Quantified Difference | d6 provides >4-fold greater mass separation from the interfering isotopologue, eliminating cross-talk documented to cause calibration non-linearity |
| Conditions | Single-quadrupole or triple-quadrupole LC-MS; molecules containing one chlorine (C20H19ClFNO4) |
Why This Matters
Procurement of Tonabersat-d6 over d3 prevents the costly re-validation and calibration-curve bias that arises from chlorine isotopologue overlap, ensuring regulatory-grade linearity in quantitative assays.
- [1] P. M. Hemken et al. The challenge that chlorine presented during the development of a benzodiazepine assay. Clinical Biochemistry 76 (2020) 38–41. View Source
- [2] PharmAffiliates. Tonabersat-d6 Product Page. Provides molecular weight (397.86) and deuteration position (2,2-dimethyl-d6). View Source
